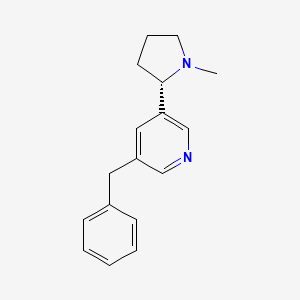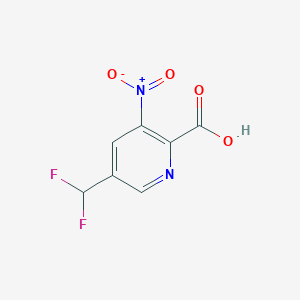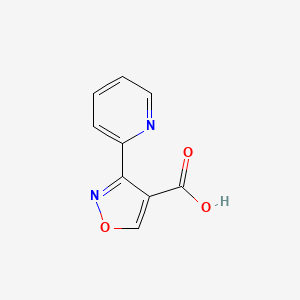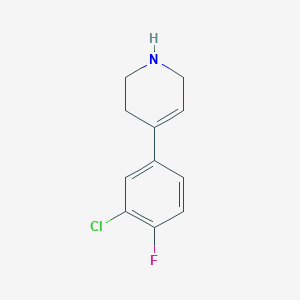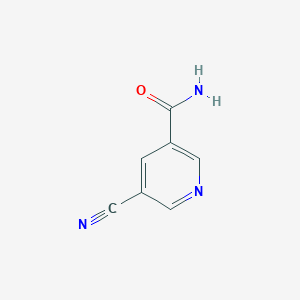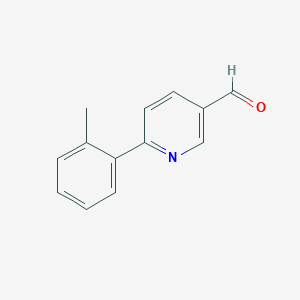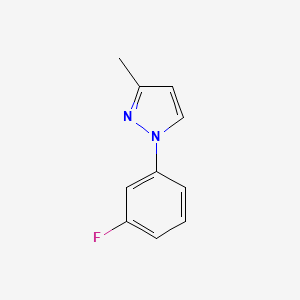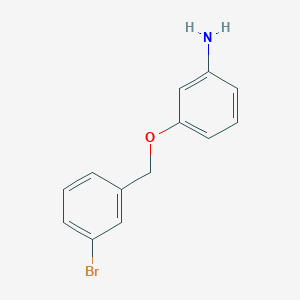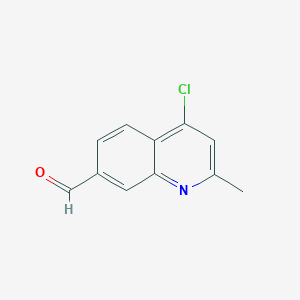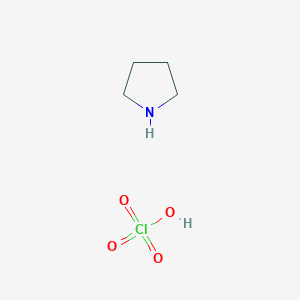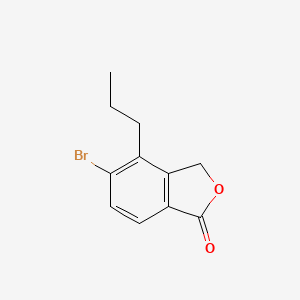
5-bromo-4-propyl-3H-2-benzofuran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-4-propyl-3H-2-benzofuran-1-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and propyl groups in this compound may influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-propyl-3H-2-benzofuran-1-one typically involves the bromination of a precursor benzofuran compound. A common synthetic route might include:
Starting Material: 4-propyl-2-benzofuran-1(3H)-one.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the removal of the bromine atom, forming 4-propyl-2-benzofuran-1(3H)-one.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: 4-propyl-2-benzofuran-1(3H)-one.
Substitution: Various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
5-bromo-4-propyl-3H-2-benzofuran-1-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its structural similarity to natural substrates.
Medicine: Possible development as a pharmaceutical agent, given the biological activity of benzofuran derivatives.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for 5-bromo-4-propyl-3H-2-benzofuran-1-one would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The bromine atom may enhance binding affinity through halogen bonding or other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-2-benzofuran-1(3H)-one: Lacks the propyl group, potentially altering its reactivity and biological activity.
4-propyl-2-benzofuran-1(3H)-one: Lacks the bromine atom, which may reduce its ability to participate in halogen bonding.
5-chloro-4-propyl-2-benzofuran-1(3H)-one: Chlorine instead of bromine, which may affect its chemical properties and reactivity.
Uniqueness
The combination of bromine and propyl groups in 5-bromo-4-propyl-3H-2-benzofuran-1-one may confer unique chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H11BrO2 |
|---|---|
Molekulargewicht |
255.11 g/mol |
IUPAC-Name |
5-bromo-4-propyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C11H11BrO2/c1-2-3-7-9-6-14-11(13)8(9)4-5-10(7)12/h4-5H,2-3,6H2,1H3 |
InChI-Schlüssel |
WSOSTLPKCQODDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=CC2=C1COC2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


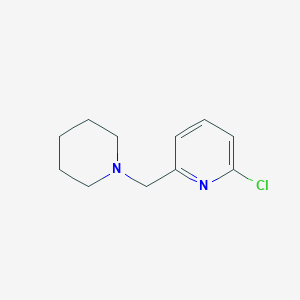
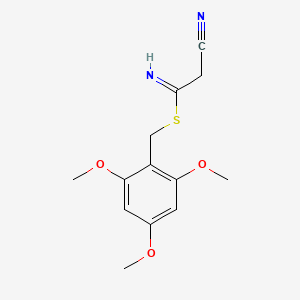
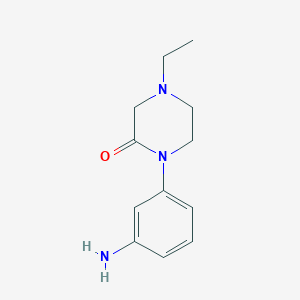
![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-a]pyrimidine](/img/structure/B8566838.png)
